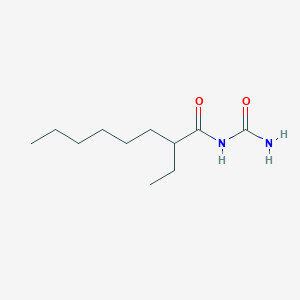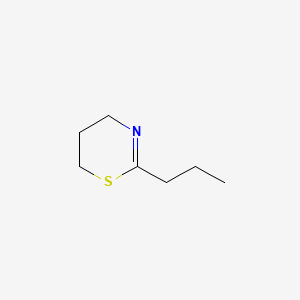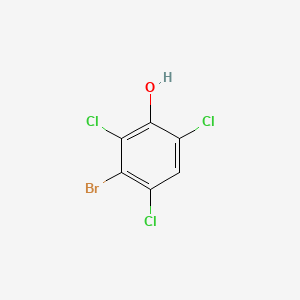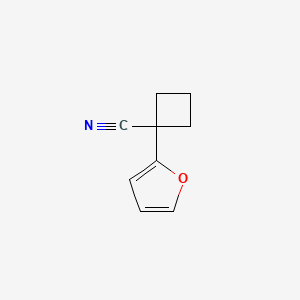
1-(2-Ethyloctanoyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2-Éthyloctanoyl)urée est un composé organique de formule moléculaire C11H22N2O2. C'est un dérivé de l'urée, où le groupe urée est substitué par un groupe 2-éthyloctanoyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 1-(2-Éthyloctanoyl)urée peut être synthétisée par addition nucléophile d'amines sur l'isocyanate de potassium dans l'eau sans utiliser de co-solvants organiques . Cette méthode est écologique et efficace, produisant des rendements élevés avec une pureté chimique élevée. La réaction implique généralement les étapes suivantes :
- Dissoudre l'isocyanate de potassium dans l'eau.
- Ajouter l'amine appropriée (en l'occurrence, la 2-éthyloctanoylamine) à la solution.
- Agiter le mélange à température ambiante jusqu'à ce que la réaction soit complète.
- Filtrer ou extraire le produit pour obtenir de la 1-(2-éthyloctanoyl)urée pure.
Méthodes de production industrielle : La production industrielle de la 1-(2-éthyloctanoyl)urée peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour la rentabilité et l'efficacité, utilisant potentiellement des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(2-Éthyloctanoyl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
La 1-(2-Éthyloctanoyl)urée a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les enzymes et les protéines.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisée dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 1-(2-Éthyloctanoyl)urée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut former des liaisons hydrogène et des interactions de van der Waals avec ces cibles, entraînant des changements dans leur structure et leur fonction. Cela peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modulation des voies de signalisation des récepteurs .
Applications De Recherche Scientifique
1-(2-Ethyloctanoyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyloctanoyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
La 1-(2-Éthyloctanoyl)urée peut être comparée à d'autres composés similaires, tels que :
- N-(2-furylacétyl)urée
- N-(2-phényléthyl)urée
- N-(2-chlorophényl)urée
- N-(2-bromo-2-éthylbutanoyl)urée
Ces composés partagent un squelette d'urée similaire mais diffèrent par leurs substituants, ce qui peut entraîner des variations de leurs propriétés chimiques et biologiques. La 1-(2-Éthyloctanoyl)urée est unique en raison de son groupe 2-éthyloctanoyl spécifique, qui confère des caractéristiques physiques et chimiques distinctes .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
N-carbamoyl-2-ethyloctanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-6-7-8-9(4-2)10(14)13-11(12)15/h9H,3-8H2,1-2H3,(H3,12,13,14,15) |
Clé InChI |
VPGXYEFAHZVFMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)




![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)

![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)




![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006257.png)
